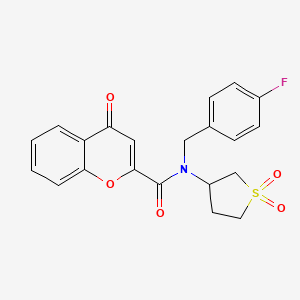

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) substituent. Its core structure features a 4-oxo-4H-chromene scaffold, a common motif in bioactive molecules, with substituents that modulate physicochemical and pharmacokinetic properties.

Properties

Molecular Formula |

C21H18FNO5S |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H18FNO5S/c22-15-7-5-14(6-8-15)12-23(16-9-10-29(26,27)13-16)21(25)20-11-18(24)17-3-1-2-4-19(17)28-20/h1-8,11,16H,9-10,12-13H2 |

InChI Key |

LOHULVVZXSKASG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine group.

Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through a sulfonation reaction followed by cyclization to form the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The incorporation of the tetrahydrothiophene unit may enhance the compound's ability to interact with biological targets involved in tumor progression and survival.

-

Antimicrobial Properties

- Compounds containing thiophene rings have been recognized for their antimicrobial activities. The presence of the dioxidotetrahydrothiophene structure in this compound may contribute to its efficacy against bacterial and fungal pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

-

Neuroprotective Effects

- Emerging research suggests that chromene derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant potential attributed to the thiophene moiety could be beneficial in mitigating neuronal damage.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The chromene core could be involved in binding to specific sites, while the fluorobenzyl group might enhance its affinity or specificity.

Comparison with Similar Compounds

Substituent Variations in the BH Series

The BH series () includes structurally related compounds with modifications to the benzyl and chromene substituents. Key analogues and their properties are summarized below:

Key Observations :

- Fluorine vs. Chlorine/Methyl : The 4-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to BH52026’s 3-chlorobenzyl or BH52024’s 4-methylbenzyl groups .

- Sulfone Group : All BH analogues retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting its role in improving solubility or target binding through polar interactions .

Comparison with Coumarin-Triazole Hybrid (Compound 169, )

Compound 169 (4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide) shares a fluorinated aromatic group but differs in core structure:

- Oxo Position : The target compound’s 4-oxo group (vs. 2-oxo in 169) may alter electronic conjugation, affecting reactivity or binding interactions.

- Triazole vs.

- Substituent Effects : The 4-fluorophenethyl group in 169 extends the aromatic system, possibly increasing lipophilicity relative to the target’s 4-fluorobenzyl group .

Comparison with 2-Oxo Coumarin Sulfonamide (Compound 12, )

Compound 12 (2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide) highlights the impact of sulfonamide vs. sulfone groups:

- Sulfonamide Functionality: The 4-sulfamoylphenyl group in 12 provides hydrogen-bond donor/acceptor sites, which may improve solubility but reduce membrane permeability compared to the target’s sulfone .

- Synthetic Routes : Compound 12 is synthesized via acid-catalyzed condensation, whereas the target compound’s route likely involves alkylation or amidation steps (inferred from BH series data) .

Physicochemical and Pharmacological Implications

- Methyl groups may counteract this by adding steric bulk .

- Metabolic Stability : The sulfone group in the target compound is less prone to oxidative metabolism than sulfonamides or alkyl chains in analogues .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, which is known for its diverse biological properties. The presence of a tetrahydrothiophene moiety and a fluorobenzyl group contributes to its unique chemical characteristics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO3S |

| Molecular Weight | 343.40 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

In a study comparing various chromene derivatives, it was found that certain derivatives were more potent than standard chemotherapeutics like cisplatin. The compound under review showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation.

Key Findings:

- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. The IC50 values for related compounds ranged from 5.4 μM to 24.3 μM .

- Cyclooxygenase Inhibition : The compound exhibited moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

Antifungal Activity

The antifungal properties of compounds with similar structures have been explored, with some showing effectiveness against Candida strains. The minimum inhibitory concentration (MIC) values were comparable to fluconazole, suggesting potential as an antifungal agent .

Molecular docking studies have provided insights into the interaction between this compound and its biological targets. The presence of electron-withdrawing fluorine atoms enhances binding affinity through hydrogen bonding and halogen interactions with enzyme residues .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.